molecular formula C10H13BrO2 B3015927 4-Bromo-1,2-diethoxybenzene CAS No. 53207-08-2

4-Bromo-1,2-diethoxybenzene

Cat. No.: B3015927
CAS No.: 53207-08-2
M. Wt: 245.116
InChI Key: HOUKULZGZUNDGI-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two ethoxy groups and one bromine atom are substituted at the 1, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-diethoxybenzene can be synthesized through the bromination of 1,2-diethoxybenzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

4-Bromo-1,2-diethoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,2-diethoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethoxy groups can affect the compound’s solubility and electronic properties compared to its methoxy analogs .

Biological Activity

4-Bromo-1,2-diethoxybenzene is an organic compound characterized by a bromine atom and two ethoxy groups attached to a benzene ring. Its molecular formula is C10H13BrO2C_{10}H_{13}BrO_2 with a molecular weight of approximately 245.11 g/mol. This compound has gained attention in various scientific fields due to its potential biological activities and applications in organic synthesis.

  • Appearance : Colorless to yellow liquid
  • Boiling Point : Approximately 256 °C
  • Flash Point : 109 °C
  • Density : 1.51 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound is influenced by its structural features, particularly the presence of the bromine atom and ethoxy groups. These functional groups can enhance its reactivity and solubility, making it suitable for various biological applications.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that compounds with bromine substitutions may exhibit antimicrobial activity. The presence of ethoxy groups could further enhance this property by increasing solubility in biological media.
  • Antioxidant Activity : Similar compounds have been reported to possess antioxidant properties, which could be relevant for this compound. Antioxidants play a crucial role in protecting cells from oxidative stress.
  • Pharmacological Applications : The compound's structure suggests potential use in drug development, particularly as a scaffold for synthesizing pharmaceuticals targeting various diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Bromo-1,2-dimethoxybenzeneC8H9BrO2C_8H_9BrO_2Contains two methoxy groups; used in synthesis
4-BromophenolC6H5BrOC_6H_5BrOHydroxy group instead of ethoxy; antiseptic
4-BromoveratroleC9H10BrO3C_9H_{10}BrO_3Additional hydroxyl group; different activities

The presence of two ethoxy groups in this compound enhances its solubility and potential reactivity compared to other bromo-substituted compounds, making it particularly valuable in synthetic applications and biological investigations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-1,2-diethoxybenzene, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via etherification of 4-bromocatechol (1,2-dihydroxy-4-bromobenzene) using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization involves adjusting molar ratios (e.g., excess alkylating agent), temperature (80–120°C), and reaction time (12–24 hrs) to maximize yield. Purity is confirmed via GC or HPLC (>95% threshold) .
  • Validation : Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and characterize via 1^1H NMR (ethoxy groups: δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and 13^{13}C NMR (C-Br at ~110 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocol : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent bromine displacement or ether cleavage. Use PPE (gloves, goggles, lab coat) during handling, and work in a fume hood to avoid inhalation .
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Confirm stability via periodic NMR or FT-IR analysis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in further functionalization of this compound?

  • Mechanistic Insight : The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki with aryl boronic acids). Regioselectivity is influenced by the electron-donating ethoxy groups, which activate the ring at meta/para positions. Use directing groups (e.g., –NO₂) or steric hindrance to control substitution sites .
  • Case Study : For Suzuki coupling, employ Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in DME/H₂O (3:1) at 80°C. Monitor competing side reactions (e.g., dehalogenation) via LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Analytical Workflow :

NMR Contradictions : Compare experimental 1^1H/13^{13}C NMR with computational predictions (DFT-based tools like Gaussian). For example, ethoxy group splitting patterns may vary due to rotameric equilibria; use variable-temperature NMR to confirm .

Mass Spectrometry : High-resolution MS (HRMS) can differentiate between isobaric impurities (e.g., Cl vs. CH₃SO₃⁻ adducts).

X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by growing single crystals in ethyl acetate/hexane .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Ecotoxicology : Perform OECD 301 biodegradation tests (28-day aerobic conditions) to evaluate persistence. Measure log KOW (estimated ~2.8 via EPI Suite) to predict bioaccumulation potential .
  • Advanced Degradation Studies : Use LC-QTOF-MS to identify photodegradation products under UV light (254 nm) in aqueous/organic mixtures. Common pathways include ether cleavage to 4-bromocatechol or debromination .

Properties

IUPAC Name

4-bromo-1,2-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUKULZGZUNDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromocatechol (Aldrich, Buchs, Switzerland, 500 mg, 2.65 mmol), potassium carbonate (1.1 g, 7.94 mmol) and iodoethane (1.03 g, 6.61 mmol) in 10 ml DMF was stirred protected from the light for 17 h at rt. The reaction mixture was quenched with 50 ml saturated aqueous NaHCO3 and extracted with EtOAc (2×). The organic layers were washed with saturated aqueous NaHCO3 (4×) and brine, dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (petrol ether/diethyl ether 0% to 10%) to give the title compound as a colorless oil. (HPLC: tR 3.79 min (Method A)).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-bromocathechol (8.43 g) and potassium carbonate (15.4 g) in DMF (80 ml) was added at room temperature ethyl iodide (7.5 ml), and the mixture was stirred for 15 hours. To the mixture was added water, and the mixture was extracted with hexane. The organic layer was washed with water and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure, and the residue purified with silica gel column chromatography (ethyl acetate/hexane=1:4) to give yellow oil of 4-bromo-1,2-diethoxybenzene (10.06 g).
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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